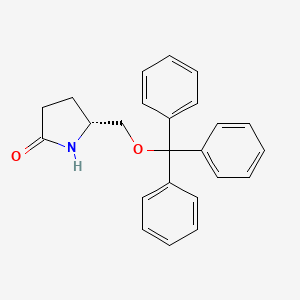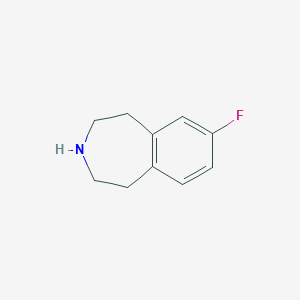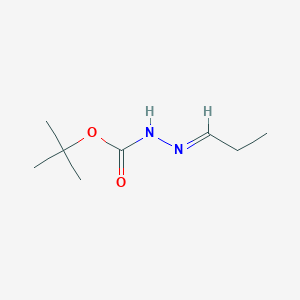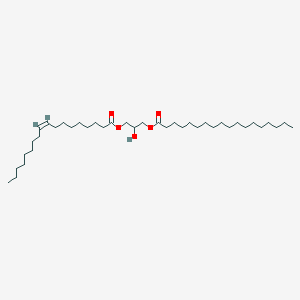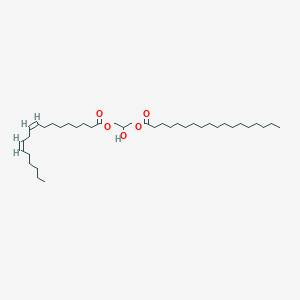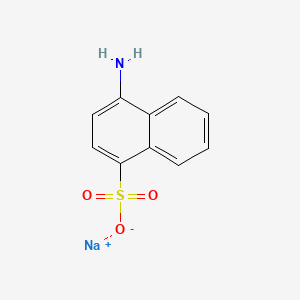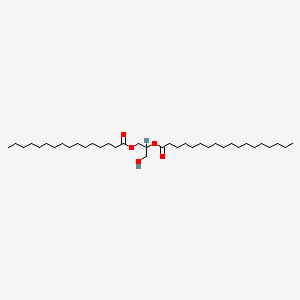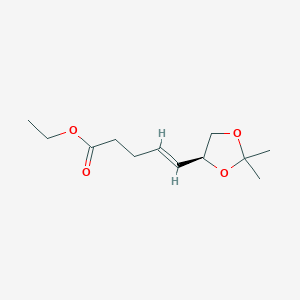
21-Desacetoxy-21-Chloro Anecortave
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally related to 2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile involves several key steps, including the preparation of pyrimidin-4(1H)-one derivatives and their subsequent functionalization. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involves methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile and chlorination to introduce the nitrile group, highlighting a method that could potentially be adapted for the target compound (Ju Xiu-lia, 2015).
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties : A study by Ko et al. (2000) found that 21-Desacetoxy-21-Chloro Anecortave, when modified, retains topical anti-inflammatory activity without significant adverse systemic effects. This was evidenced by the reduction of edema in bioassays and minimal alteration of body weight gain, thymus weights, or plasma corticosterone levels in comparison to the parent compound prednisolone (Ko, Heiman, Chen, & Lee, 2000).
Binding Affinity and Metabolic Activity : The same study also evaluated the binding affinities of 21-Desacetoxy-21-Chloro Anecortave derivatives for glucocorticoid receptors and their induction of L-tyrosine-2-oxoglutarate aminotransferase in hepatoma tissue culture cells. The derivatives demonstrated varying degrees of binding affinity and metabolic activity, suggesting potential for selective therapeutic applications (Ko, Heiman, Chen, & Lee, 2000).
Molecular Target Identification : Shepard et al. (2013) identified phosphodiesterase 6-delta (PDE6D) as the molecular binding partner of Anecortave Acetate, a related compound to 21-Desacetoxy-21-Chloro Anecortave. This discovery provides insight into the drug's role in treating glaucoma and other ocular diseases (Shepard, Conrow, Pang, Jacobson, Rezwan, Rutschmann, Auerbach, Sriramaratnam, & Cornish, 2013).
Ocular Inflammation : A study conducted in 1976 by Ruggieri et al. explored the structure-activity relationship of 21-desoxy-substituted steroids, including compounds similar to 21-Desacetoxy-21-Chloro Anecortave, as anti-inflammatory agents for ocular inflammation. The study concluded that certain structural modifications could enhance the anti-inflammatory activity of these steroids (Ruggieri, La Macchia, Rigamonti, Sighinolfi, & Villa, 1976).
Life-Cycle Studies in Marine Organisms : Hutchinson et al. (1999) investigated the life-cycle effects of certain steroidal compounds, including those structurally related to 21-Desacetoxy-21-Chloro Anecortave, on marine copepods. This study highlights the broader ecological implications and potential environmental impact of these compounds (Hutchinson, Pounds, Hampel, & Williams, 1999).
Propiedades
Número CAS |
75868-48-3 |
|---|---|
Nombre del producto |
21-Desacetoxy-21-Chloro Anecortave |
Fórmula molecular |
C₂₁H₂₇ClO₃ |
Peso molecular |
362.89 |
Sinónimos |
21-Chloro-17-hydroxy-pregna-4,9(11)-diene-3,20-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



